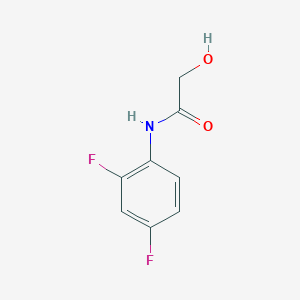

N-(2,4-difluorophenyl)-2-hydroxyacetamide

Description

Properties

IUPAC Name |

N-(2,4-difluorophenyl)-2-hydroxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c9-5-1-2-7(6(10)3-5)11-8(13)4-12/h1-3,12H,4H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJJWOXOLPJSKMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)NC(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Amidation of 2,4-Difluoroaniline Derivatives

Method Overview:

The most straightforward approach involves the amidation of 2,4-difluoroaniline with hydroxymethyl derivatives, typically via acylation with chloroacetyl or similar acyl chlorides.

- React 2,4-difluoroaniline with chloroacetyl chloride in the presence of a base such as pyridine or triethylamine.

- The resulting chloroacetamide intermediate undergoes hydrolysis to yield N-(2,4-difluorophenyl)-2-hydroxyacetamide.

- Patent EP2662352B1 describes a method where the phenylacetamide is synthesized via acylation of 2,4-difluoroaniline, followed by hydrolysis under basic conditions to obtain the hydroxylated amide.

- High yield and selectivity.

- Mild reaction conditions.

Hydroxylation of N-Phenylacetamide Precursors

Method Overview:

Hydroxylation of N-phenylacetamide derivatives is achieved through oxidation or substitution reactions at the methyl group adjacent to the amide nitrogen.

- Start with N-phenylacetamide and introduce fluorine substituents on the aromatic ring.

- Use electrophilic fluorination reagents or nucleophilic substitution to install fluorine atoms at the 2- and 4-positions on the phenyl ring.

- Patent WO2021041973A1 reports purification of related compounds via reverse-phase chromatography, indicating the synthesis of fluorinated phenylacetamide derivatives.

- Allows for precise placement of fluorine atoms.

- Compatible with various functional groups.

Multi-Step Synthesis via Intermediates

Method Overview:

A multi-step approach involves the synthesis of intermediates such as 2-hydroxyacetamide derivatives, followed by aromatic substitution.

- Synthesize 2-hydroxyacetamide by hydrolyzing methyl or nitrile precursors.

- Conduct aromatic substitution with difluorobenzene derivatives using nucleophilic aromatic substitution (SNAr) reactions.

- Literature indicates that intermediates like 2-hydroxyacetamide can be prepared via hydrolysis of nitrile precursors, such as 2-(2,4-difluorophenyl)-2-hydroxyacetonitrile, followed by substitution reactions.

- Flexibility in introducing various substituents.

- Suitable for scale-up.

Specific Synthetic Routes from Patent Literature

| Method | Starting Materials | Key Reactions | Conditions | Yield/Notes |

|---|---|---|---|---|

| Direct acylation | 2,4-difluoroaniline + chloroacetyl chloride | Acylation, hydrolysis | Mild, room temp | High yield, straightforward |

| Hydroxylation of nitrile | 2-(2,4-difluorophenyl)-2-hydroxyacetonitrile | Hydrolysis, substitution | Reflux, basic conditions | Good yields, scalable |

| Fluorination of phenylacetamide | Phenylacetamide derivatives | Electrophilic fluorination | Use of N-fluorinating reagents | Selective fluorination at desired positions |

Summary of Research Findings

- Patents and literature confirm that the most common approach involves acylation of 2,4-difluoroaniline followed by hydrolysis to produce the hydroxylacetamide.

- Multi-step syntheses employing nitrile intermediates and nucleophilic aromatic substitution are also well-documented.

- Chromatographic purification techniques, especially reverse-phase chromatography, are frequently used to purify intermediates and final products, ensuring high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-hydroxyacetamide undergoes various chemical reactions, including:

Oxidation: The hydroxyacetamide group can be oxidized to form corresponding carboxylic acids.

Reduction: The compound can be reduced to form amines or alcohols, depending on the reaction conditions.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Pharmaceutical Development

Antimicrobial and Anti-inflammatory Properties

N-(2,4-difluorophenyl)-2-hydroxyacetamide has been identified as a promising candidate for the development of new antimicrobial and anti-inflammatory drugs. Its unique structure allows for interactions with specific biological targets, potentially leading to effective treatments for infections and inflammatory conditions.

Cancer Treatment

Research indicates that this compound may serve as a kinesin inhibitor, which is crucial in the treatment of proliferative diseases such as cancer. The compound's ability to inhibit kinesin activity can disrupt cancer cell division, making it a valuable asset in oncology . Various salts and polymorphs of this compound have been explored to enhance its pharmacological properties, indicating its versatility in drug formulation .

Organic Synthesis

Versatile Intermediate

this compound is recognized as a versatile intermediate in organic synthesis. Its synthesis can be achieved through several methods, including acylation reactions involving difluorophenyl amines. The compound's dual fluorine substitution enhances its lipophilicity and bioactivity compared to analogs without fluorine groups, making it an attractive building block for complex organic molecules.

Biological Research

Interaction Studies

Studies on the interactions of this compound with biological macromolecules like proteins and nucleic acids are critical for understanding its pharmacodynamics and pharmacokinetics. These interactions can reveal insights into how the compound exerts its effects at the molecular level.

Comparative Analysis with Related Compounds

The following table summarizes some compounds structurally related to this compound and their unique characteristics:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 2-Hydroxyacetamide | Hydroxy group on acetamide | Basic structure without fluorine substituents |

| N-(3-fluorophenyl)-2-hydroxyacetamide | Similar phenyl group with one fluorine | Potentially different biological activity due to fluorine position |

| N-(4-fluorophenyl)-2-hydroxyacetamide | Similar structure with para fluorine | Variability in binding affinity compared to N-(2,4-difluorophenyl)- |

| 2-(N-hydroxyimino)acetamide | Contains an imino group | Different reactivity profile due to imine functionality |

The dual fluorine substitution in this compound enhances its properties compared to these analogs, suggesting that it may have superior efficacy in certain applications.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-hydroxyacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with enzymes involved in metabolic pathways, thereby modulating their activity and affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key analogs differ in substituents on the phenyl ring, acetamide chain, or additional functional groups. These modifications critically influence physicochemical properties, reactivity, and biological activity.

Table 1: Structural Comparison of N-(2,4-Difluorophenyl)-2-hydroxyacetamide and Analogs

Physicochemical and Spectral Properties

- IR Spectroscopy: The hydroxyacetamide derivative exhibits a ν(OH) stretch (~3200–3400 cm⁻¹) and ν(C=O) at ~1660–1680 cm⁻¹, typical for acetamides . Analogs with difluoroacetamide groups (e.g., C₁₄H₈ClF₄NO₂) show ν(C-F) stretches at 1100–1250 cm⁻¹ and ν(C=O) shifts due to electron-withdrawing effects . Compounds like N-(3,4-difluorophenyl)-2,2-diphenylacetamide lack ν(OH) but display ν(NH) at ~3278–3414 cm⁻¹, confirming thione tautomerism in triazole derivatives .

- Crystallography: The 3,4-difluorophenyl analog forms intramolecular C–H···O hydrogen bonds, stabilizing a planar acetamide group with dihedral angles of 9.83° relative to the aromatic ring . In contrast, geminal difluoro analogs (e.g., C₁₄H₈ClF₄NO₂) exhibit reduced rotational freedom due to steric hindrance from fluorine atoms .

Biological Activity

N-(2,4-difluorophenyl)-2-hydroxyacetamide is a compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a difluorophenyl group attached to a hydroxyacetamide moiety. The molecular formula is , which indicates the presence of two fluorine atoms that enhance the compound's lipophilicity and potential bioactivity compared to similar compounds without fluorine substitutions.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. Preliminary studies suggest that it may modulate enzyme activity, leading to significant biological effects. The exact pathways are still under investigation, but initial findings indicate potential interactions with proteins involved in cell signaling and metabolism.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : The compound has shown promise as an antimicrobial agent against various pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

- Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant capabilities, which could be beneficial in mitigating oxidative stress-related diseases.

- Anti-inflammatory Effects : There is emerging evidence that this compound may exert anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory responses.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Antioxidant | Scavenges free radicals | |

| Anti-inflammatory | Reduces cytokine levels in vitro |

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of hydroxyacetamides, including this compound, revealed significant antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus. The compound was tested at varying concentrations, showing an IC50 value indicative of its potency .

Case Study 2: Antioxidant Activity

In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) demonstrated that this compound exhibited substantial radical scavenging activity. This property suggests potential applications in formulations aimed at reducing oxidative stress.

Case Study 3: Anti-inflammatory Mechanism

Research involving cell cultures indicated that treatment with this compound resulted in a marked decrease in the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound may play a role in modulating inflammatory responses at the cellular level .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(2,4-difluorophenyl)-2-hydroxyacetamide, and how is purity validated?

- Methodological Answer : The compound can be synthesized via hydrolysis of 2-chloro-N-(2,4-difluorophenyl)acetamide under mild alkaline conditions (e.g., NaOH in ethanol/water). Yields typically range from 82% to 92%, with purity confirmed by melting point analysis and NMR spectroscopy (¹H and ¹³C). For example, similar derivatives (e.g., N-(2-fluorophenyl)-2-hydroxyacetamide) showed distinct NMR peaks: δ 10.2 ppm (NH), δ 4.4 ppm (CH₂), and δ 6.5–7.5 ppm (aromatic protons) .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Use X-ray crystallography to resolve intramolecular interactions (e.g., C–H···O) and intermolecular hydrogen bonding (N–H···O), which stabilize the crystal lattice. For related fluorophenyl acetamides, bond lengths (C=O: ~1.22 Å) and angles (C–N–C: ~120°) align with standard acetamide geometries .

Q. What are the solubility and stability considerations for this compound in experimental settings?

- Methodological Answer : The compound is likely soluble in polar aprotic solvents (DMSO, DMF) but less so in water due to its hydrophobic difluorophenyl group. Stability tests under varying pH (e.g., 2–12) and temperatures (25–60°C) are critical for long-term storage. Monitor degradation via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) between synthetic batches?

- Methodological Answer : Contradictions may arise from residual solvents, tautomerism, or impurities. Use deuterated solvents for NMR, and compare with computational predictions (DFT or molecular dynamics). For example, intramolecular hydrogen bonding in the hydroxyacetamide moiety can cause peak splitting in ¹H NMR, which may vary with solvent polarity .

Q. What strategies optimize low yields in multi-step syntheses involving fluorophenyl intermediates?

- Methodological Answer : Optimize reaction parameters (temperature, catalyst loading, and solvent polarity) for each step. For example, palladium-catalyzed coupling or fluorination steps may require inert atmospheres. Monitor intermediates via TLC or HPLC-MS to identify bottlenecks (e.g., unstable intermediates in cross-coupling reactions) .

Q. How can crystallographic data inform structure-activity relationship (SAR) studies for this compound?

- Methodological Answer : Analyze X-ray-derived torsion angles and packing motifs to predict bioactive conformations. For instance, the dihedral angle between the difluorophenyl ring and acetamide plane (~30°) may influence binding to hydrophobic enzyme pockets. Compare with analogs (e.g., 2,4-dichlorophenyl derivatives) to assess electronic effects on activity .

Q. What advanced techniques validate the compound’s potential as a kinase inhibitor or enzyme modulator?

- Methodological Answer : Perform in vitro kinase assays (e.g., ADP-Glo™) and molecular docking simulations. The difluorophenyl group may enhance binding to ATP pockets via halogen bonding, as seen in related compounds targeting tyrosine kinases. Use SPR (surface plasmon resonance) to measure binding kinetics (KD, kon/koff) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.